

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2,4-dichlorobenzoate*

Cat. No.: *B1580600*

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Ethyl 2,4-dichlorobenzoate is a disubstituted aromatic ester. The molecule consists of a benzene ring chlorinated at positions 2 and 4, with an ethyl ester group at position 1. This specific substitution pattern dictates its reactivity and utility as a chemical precursor.

Figure 1: Chemical Structure of **Ethyl 2,4-dichlorobenzoate**

The key physicochemical properties of **Ethyl 2,4-dichlorobenzoate** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ Cl ₂ O ₂	[1][2]
Molecular Weight	219.06 g/mol	[1][2]
IUPAC Name	ethyl 2,4-dichlorobenzoate	[1]
CAS Number	56882-52-1	[1][2]
Appearance	White to off-white liquid/powder	[3]
Density	1.305 g/cm ³	[4]
Boiling Point	272.8 °C at 760 mmHg	[4]
Flash Point	111.8 °C	[4]
Purity	Typically ≥98.0%	[3][5]
Storage	Sealed in dry, room temperature	[5]

Synthesis and Manufacturing

The synthesis of **Ethyl 2,4-dichlorobenzoate** is predominantly achieved through two reliable pathways. The choice between them often depends on the starting material availability, scale, and desired purity.[3]

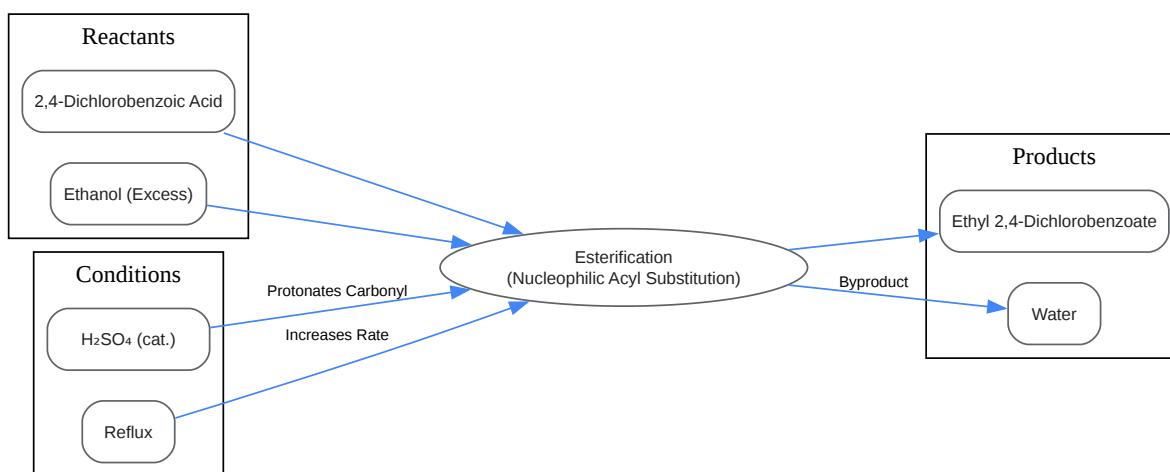
Pathway 1: Fischer Esterification of 2,4-Dichlorobenzoic Acid

This is a classic and cost-effective acid-catalyzed esterification. 2,4-Dichlorobenzoic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), under reflux conditions.[3]

Causality of Experimental Design:

- Acid Catalyst: The reaction is inherently slow. The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

- Excess Ethanol: The reaction is an equilibrium.[6] Using ethanol as the solvent provides a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester product.[7]
- Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a practical timeframe (typically 2-4 hours).
- Water Removal: The formation of water as a byproduct means its removal (e.g., with a Dean-Stark apparatus, though less common for this specific reaction on a lab scale) can also drive the equilibrium forward.[8]



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Figure 2: Workflow for Fischer Esterification Synthesis

Pathway 2: Acylation of Ethanol with 2,4-Dichlorobenzoyl Chloride

An alternative, often faster and non-equilibrium-based method involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[4] This reaction is typically performed in the

presence of a base (like pyridine) to neutralize the HCl byproduct. The acid chloride is significantly more reactive than the corresponding carboxylic acid, making this a high-yield but potentially more expensive route due to the cost of the starting material.

Detailed Laboratory Protocol: Fischer Esterification

This protocol describes a self-validating system for synthesizing and purifying **Ethyl 2,4-dichlorobenzoate** on a laboratory scale.

Materials:

- 2,4-Dichlorobenzoic acid
- Anhydrous Ethanol (absolute, 200 proof)
- Concentrated Sulfuric Acid (98%)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

- **Reaction Setup:** To a 250 mL round-bottom flask, add 2,4-dichlorobenzoic acid (e.g., 10.0 g, 1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 100 mL), which acts as both reactant and solvent.
- **Catalyst Addition:** While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL) dropwise. This addition is exothermic and should be done with caution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

- **Workup - Solvent Removal:** After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the oily residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
- **Neutralization:** Wash the organic layer with a saturated solution of NaHCO_3 ($2 \times 50 \text{ mL}$) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. **Causality:** This step is critical to remove acidic impurities. The formation of CO_2 gas will cause pressure buildup; vent the funnel frequently.
- **Washing:** Wash the organic layer with brine ($1 \times 50 \text{ mL}$) to remove residual water and salts.
- **Drying:** Drain the organic layer into a clean flask and dry over anhydrous Na_2SO_4 or MgSO_4 .
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification (Optional):** If necessary, the product can be further purified by vacuum distillation to yield a clear, colorless liquid.[\[4\]](#)

Applications and Research Significance

Ethyl 2,4-dichlorobenzoate is not typically an end-product but rather a crucial building block in multi-step organic syntheses.

- **Agrochemicals:** Its most prominent application is as a key intermediate in the manufacture of the fungicide Pyrifenoxy.[\[3\]](#) The 2,4-dichlorophenyl moiety provided by the ester is a core structural feature of the final active ingredient, which is used to control fungal diseases in various crops.
- **Pharmaceuticals:** The dichlorinated benzene ring is a common pharmacophore. This ester serves as a starting material for synthesizing more complex molecules with potential biological activity.

- Material Science: It can be used as a monomer or precursor in the development of specialty polymers and other advanced materials where its specific electronic and steric properties are desired.[3]

Analytical Characterization

To ensure the identity, purity, and quality of **Ethyl 2,4-dichlorobenzoate**, a suite of analytical techniques is employed. The expected data from these methods are summarized below.

Technique	Expected Observations and Interpretation
¹ H NMR	Ethyl Group: A quartet signal around δ 4.4 ppm (2H, -OCH ₂ CH ₃) coupled to a triplet, and a triplet signal around δ 1.4 ppm (3H, -OCH ₂ CH ₃) coupled to a quartet. Aromatic Protons: Three distinct signals in the δ 7.3-7.8 ppm region, corresponding to the three protons on the dichlorinated ring. The specific splitting pattern (e.g., a doublet, a doublet of doublets) is dictated by the coupling constants between adjacent protons.
¹³ C NMR	Carbonyl Carbon: A signal in the δ 165-170 ppm range. Aromatic Carbons: Six signals in the δ 125-140 ppm range. Two signals will correspond to the carbons bearing the chlorine atoms (C-Cl) and one to the carbon attached to the ester group (C-COOEt), with the remaining three corresponding to C-H carbons. Ethyl Group Carbons: A signal around δ 61 ppm (-OCH ₂ CH ₃) and a signal around δ 14 ppm (-OCH ₂ CH ₃).
IR Spectroscopy	C=O Stretch: A strong, sharp absorption band around 1720-1740 cm ⁻¹ characteristic of the ester carbonyl group. C-O Stretches: Two distinct bands in the 1100-1300 cm ⁻¹ region corresponding to the C-O single bonds of the ester. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm ⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically around 700-850 cm ⁻¹ .
Mass Spectrometry (EI)	Molecular Ion (M ⁺): A peak at m/z 218, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms (³⁵ Cl and ³⁷ Cl). Key Fragments: Loss of the ethoxy radical (\bullet OCH ₂ CH ₃) to give the 2,4-dichlorobenzoyl cation at m/z 173 (base peak, with M+2 at 175).

[1] Loss of ethylene via McLafferty rearrangement to give a radical cation of 2,4-dichlorobenzoic acid at m/z 190.[1]

Safety and Handling

Ethyl 2,4-dichlorobenzoate must be handled with appropriate caution. It is classified as harmful and an irritant.

GHS Hazard Information:[9][10][11]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Safety Protocols:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.

- Respiratory Protection: If ventilation is inadequate, use a multi-purpose combination respirator cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2,4-dichlorobenzoate is a foundational chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its synthesis via Fischer esterification represents a robust and well-understood process rooted in fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

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- To cite this document: BenchChem. [Chemical Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580600#ethyl-2-4-dichlorobenzoate-structure-and-formula]

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